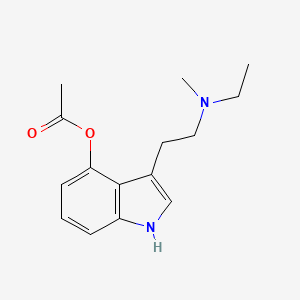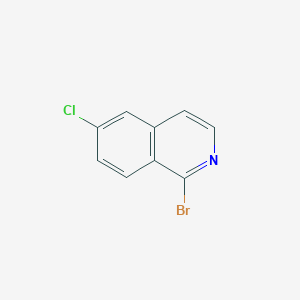![molecular formula C10H21NS B1443924 [2-(Butylthio)-1-cyclopropylethyl]methylamine CAS No. 1339014-52-6](/img/structure/B1443924.png)
[2-(Butylthio)-1-cyclopropylethyl]methylamine
Descripción general
Descripción
2-(Butylthio)-1-cyclopropylethyl]methylamine, also known as CPM, is a cyclic amine compound with a variety of uses in scientific research and industrial applications. It is an organosulfur compound, meaning it contains sulfur in its molecular structure. CPM is a colorless liquid with a strong sulfur odor and is soluble in both polar and nonpolar solvents. CPM is an important intermediate for the synthesis of a variety of compounds and can be used in a variety of applications, including pharmaceuticals, agrochemicals, and polymers.
Aplicaciones Científicas De Investigación
Biomimetic Polymers
This compound has been utilized in the synthesis of biomimetic polymers . Specifically, it serves as a building block in the creation of poly(norbornene-methylamine), which mimics the natural polymer chitosan . This application is significant in the field of material science , where the polymer’s biocompatibility and structural similarity to chitosan make it a promising material for biomedical applications.
Ring-Opening Metathesis Polymerization (ROMP)
The compound is involved in ROMP, a method for preparing functional polymers with “living” polymerization characteristics . This process is crucial for developing polymers with controllable structures and free –NH2 groups, which are essential for creating advanced materials with specific properties.
Polypropylene Modification
In the realm of polypropylene (PP) research , [2-(Butylthio)-1-cyclopropylethyl]methylamine could potentially be used to modify PP’s properties. While the search results do not directly mention this compound in relation to PP, the modification of PP with various additives is a common practice to enhance its features for applications in sectors like biomedical , automotive , aerospace , and air/water filtration .
Advanced Functional Applications
The incorporation of this compound into polymers could lead to the development of advanced functional applications. These include creating new materials with improved UV resistance , bonding capabilities , and flammability resistance , addressing some of the current challenges in polymer applications .
Nanomaterial Incorporation
The compound’s potential to react with nanomaterials like graphene, MXene, nano-clay, and silver nanoparticles could open up avenues for creating nanocomposites . These materials are highly sought after for their enhanced mechanical, thermal, and electrical properties .
Biomimetic Oligomers
[2-(Butylthio)-1-cyclopropylethyl]methylamine may be used in the creation of biomimetic oligomers , where it could act as a linker between natural monomers or as an amide bioisostere. This application is particularly relevant in the design of drug delivery systems and tissue engineering scaffolds .
Propiedades
IUPAC Name |
2-butylsulfanyl-1-cyclopropyl-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NS/c1-3-4-7-12-8-10(11-2)9-5-6-9/h9-11H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDGSSKFWIZFEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCC(C1CC1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Butylthio)-1-cyclopropylethyl]methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






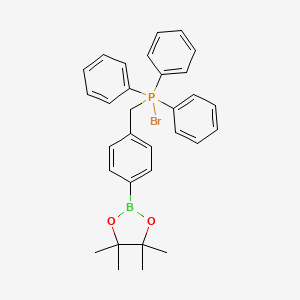

![9-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-carbazole](/img/structure/B1443852.png)
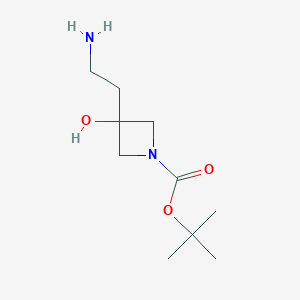
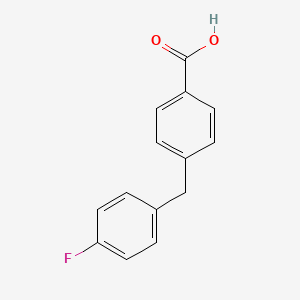

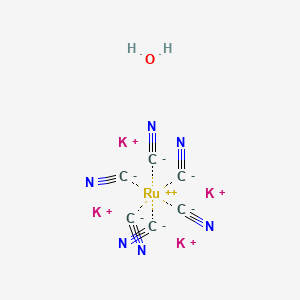
![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-prop-2-yn-1-ol](/img/structure/B1443860.png)
